2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-8-9-16(14(2)10-13)21-18(23)11-17-19(24)22(20(25)26-17)12-15-6-4-3-5-7-15/h3-10,17H,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSZHAXOUBNKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the cyclization of a thiourea derivative with a haloketone under basic conditions.
Benzylation: The thiazolidinone intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the acylation of the benzylated thiazolidinone with 2,4-dimethylphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the carbonyl groups in the thiazolidinone ring can yield corresponding alcohols.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the thiazolidinone ring.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for anticancer drug development due to its ability to inhibit certain cancer cell lines.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Their Implications
Key structural analogs differ in substituents on the thiazolidinone ring and aryl acetamide groups:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) enhance enzymatic inhibition (e.g., α-glucosidase) by polar interactions .
- Methoxy and Ethoxy Groups improve cytotoxicity, likely due to increased solubility and DNA intercalation .
- Tautomerism in imino-substituted derivatives (e.g., ) affects stability and bioavailability .
Anticancer Activity
- Target Compound: Not directly reported in evidence, but analogs with 2,4-dimethylphenyl groups (e.g., compound 18 in ) show IC50 values of 12.7–15.28 mg/mL against MCF-7 and A549 cells, superior to earlier derivatives .
- Trimethoxyphenyl Analog : Exhibits broad-spectrum cytotoxicity (IC50: 12.7 mg/mL for A549), attributed to methoxy groups enhancing DNA topoisomerase inhibition .
Enzyme Inhibition
- α-Glucosidase : m-Chlorophenyl and o-fluorophenyl derivatives (e.g., 3g, 3j) show 37–63% inhibition, suggesting halogenated aryl groups boost binding affinity .
- Antioxidant Activity : N-(1,3-benzothiazol-2-yl) analogs () demonstrate radical scavenging (DPPH: ~70%), linked to electron-donating substituents .
Anti-Inflammatory and Antimicrobial Effects
Biological Activity
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic compound belonging to the thiazolidinone class, characterized by its diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 354.4 g/mol. The structural features include:
- Thiazolidinone core : Imparts significant biological activity.
- Benzyl group : Enhances lipophilicity and potential cell membrane permeability.
- Dimethylphenyl group : May influence receptor interactions and biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound may inhibit the growth of pathogens by disrupting cell wall synthesis or interfering with metabolic pathways essential for microbial survival.
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. Studies have reported that it can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound have yielded promising results. The compound has been tested against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| A549 (Lung cancer) | 12 |
| HeLa (Cervical cancer) | 10 |
These findings indicate that the compound induces apoptosis in cancer cells through mechanisms such as disruption of mitochondrial membrane potential and activation of caspase cascades .
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways linked to cell proliferation and survival.
- Apoptosis Induction : The compound appears to activate apoptotic pathways in tumor cells.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against multi-drug resistant strains of bacteria, suggesting its role as a novel antimicrobial agent in clinical settings.
- Cancer Therapy : In vivo studies using animal models showed significant tumor reduction when treated with the compound alongside standard chemotherapy agents .
Q & A
Q. What are the optimal synthetic routes for 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step protocols, such as condensation of substituted benzaldehydes with thiazolidinedione derivatives, followed by coupling with acetamide intermediates. For example, potassium carbonate in DMF is used to facilitate nucleophilic substitution, with reaction progress monitored via TLC. Temperature control (e.g., room temperature for 24 hours) and stoichiometric ratios (e.g., 1:1.5 molar ratios of intermediates) are critical for minimizing side products . Post-reaction purification through recrystallization (e.g., ethanol-DMF mixtures) ensures high purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of substituents on the thiazolidinone and acetamide moieties. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amide (N-H) bonds. Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyl or aryl substituents) influence the compound’s biological activity, and what is the basis for structure-activity relationship (SAR) studies?
Substitutions on the benzylidene group (e.g., methoxy, fluoro) significantly alter bioactivity. For instance, 4-methoxy derivatives enhance enzyme inhibition (e.g., COX-2) due to electron-donating effects, while fluoro substituents improve cell permeability, increasing anticancer potency in MCF-7 and HeLa cell lines. SAR studies involve systematic substitution followed by in vitro assays (e.g., IC₅₀ determination) to correlate electronic/steric effects with efficacy .
Q. What experimental strategies are used to elucidate the compound’s mechanism of action in anti-inflammatory or anticancer contexts?
Mechanistic studies employ molecular docking to predict binding affinities to targets like TNF-α or Bcl-2. In vitro assays (e.g., ELISA for cytokine suppression) and Western blotting for apoptosis markers (e.g., caspase-3 activation) validate hypotheses. Dose-response curves and competitive inhibition experiments (e.g., with known inhibitors) further clarify pathways .
Q. How can researchers address contradictions in biological activity data across different cell lines or model systems?
Discrepancies may arise from variations in cell membrane permeability, metabolic stability, or off-target effects. Methodological solutions include:
- Conducting parallel assays in isogenic cell lines to isolate genetic factors.
- Using pharmacokinetic profiling (e.g., microsomal stability assays) to assess metabolic degradation.
- Comparing results with structurally analogous compounds to identify substituent-specific trends .
Q. What strategies optimize the compound’s stability and reactivity under physiological conditions?
Stability is assessed via accelerated degradation studies (e.g., pH 1–13 buffers, 37°C). Prodrug approaches (e.g., esterification of the acetamide group) enhance solubility and reduce premature metabolism. Reaction optimization (e.g., using sodium borohydride for selective reduction) minimizes unwanted byproducts .
Methodological Challenges
Q. What are the key considerations in designing in vivo toxicity and efficacy studies for this compound?
Rodent models (e.g., Wistar rats) are used for acute toxicity (LD₅₀ determination) and subchronic studies (28-day dosing). Parameters include hematological profiling, histopathology, and biomarker analysis (e.g., ALT/AST for hepatotoxicity). Dose escalation protocols ensure safety margins before efficacy testing in disease models (e.g., xenografts) .
Q. How can researchers mitigate challenges in scaling up synthesis without compromising purity?
Process optimization includes:
- Switching from batch to flow chemistry for exothermic reactions.
- Using immobilized catalysts (e.g., polymer-supported bases) to simplify purification.
- Implementing Quality by Design (QbD) principles to identify critical process parameters (CPPs) via Design of Experiments (DoE) .
Data Interpretation
Q. How do computational models (e.g., molecular dynamics) enhance the understanding of this compound’s interactions with biological targets?
Molecular dynamics simulations (50–100 ns trajectories) predict binding modes and residence times in enzyme active sites. Free-energy perturbation (FEP) calculations quantify the impact of substituents on binding affinity, guiding rational design. These models are validated via surface plasmon resonance (SPR) for kinetic parameter determination .
Q. What statistical methods are recommended for analyzing high-throughput screening data to prioritize derivatives for further study?
Multivariate analysis (e.g., principal component analysis) identifies clusters of active compounds. Machine learning algorithms (e.g., random forest) correlate structural descriptors (e.g., logP, topological polar surface area) with bioactivity. False discovery rate (FDR) correction minimizes Type I errors in large datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
